molecular formula C13H13NO4 B3876111 N-(2,5-dimethoxyphenyl)furan-2-carboxamide CAS No. 198134-76-8

N-(2,5-dimethoxyphenyl)furan-2-carboxamide

Cat. No.: B3876111
CAS No.: 198134-76-8
M. Wt: 247.25 g/mol
InChI Key: WFNCQGZJZCWODG-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)furan-2-carboxamide is a high-purity small molecule offered for research purposes. This compound features a furan-2-carboxamide scaffold, a structure of significant interest in medicinal chemistry due to its presence in compounds with diverse biological activities. While the specific research applications for this exact molecule are still being explored, closely related furan-2-carboxamide derivatives have demonstrated considerable research value. For instance, analogues like (E)-N-(2-(3, 5-dimethoxystyryl) phenyl) furan-2-carboxamide have been investigated for their cytoprotective effects in human colon fibroblast cells . Furthermore, the fusion of furan-2-carboxamide with other bioactive motifs, such as a 2,2-diphenylethylamine group, is an active area of research for creating hybrid molecules with potential neurological and cardiovascular relevance . Other studies have developed furan-2-carboxamide hybrids as potential VEGFR-2 inhibitors for cancer research , and furan-based derivatives have also been identified as novel non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (Mpro), highlighting the versatility of this chemical scaffold in drug discovery . The structural core of this compound makes it a valuable building block for constructing more complex molecules and for screening in various biochemical assays. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-16-9-5-6-11(17-2)10(8-9)14-13(15)12-4-3-7-18-12/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNCQGZJZCWODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101267612
Record name N-(2,5-Dimethoxyphenyl)-2-furancarboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198134-76-8
Record name N-(2,5-Dimethoxyphenyl)-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198134-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,5-Dimethoxyphenyl)-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101267612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 2,5 Dimethoxyphenyl Furan 2 Carboxamide and Its Analogues

Traditional Synthetic Pathways for Furan-2-carboxamide Derivatives

The foundational methods for constructing the amide linkage in furan-2-carboxamide derivatives have been well-established for decades. These pathways are reliable and widely applicable for creating a diverse library of these compounds.

The most common and direct method for preparing furan-2-carboxamides involves the reaction of furan-2-carbonyl chloride with a suitable primary or secondary amine. libretexts.orgcommonorganicchemistry.com This nucleophilic acyl substitution reaction is typically straightforward and efficient. The process begins with the conversion of furan-2-carboxylic acid into the more reactive furan-2-carbonyl chloride. This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.commdpi.com

Once the acid chloride is formed, it is reacted with the desired amine. In the context of the title compound, this would be 2,5-dimethoxyaniline (B66101). The reaction is generally conducted in an aprotic solvent, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF), at room temperature. commonorganicchemistry.com A base, typically a tertiary amine like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA), is added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation. commonorganicchemistry.comhud.ac.uk For example, the synthesis of N-(2,2-diphenylethyl)furan-2-carboxamide was achieved by reacting furan-2-carbonyl chloride with 2,2-diphenylethan-1-amine in dichloromethane, yielding the final product. mdpi.com

To circumvent the need for highly reactive acid chlorides, which can sometimes be harsh or incompatible with sensitive functional groups, a variety of coupling reagents have been developed to facilitate amide bond formation directly from the carboxylic acid. libretexts.org These reagents activate the carboxylic acid group of furan-2-carboxylic acid, making it susceptible to nucleophilic attack by an amine.

Common classes of coupling reagents include:

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. peptide.comresearchgate.net These reactions often include an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and reduce racemization, particularly in peptide synthesis. peptide.com

Phosphonium Salts : Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient for forming amide bonds with minimal side reactions. peptide.comsigmaaldrich.com

Aminium/Uronium Salts : Reagents like HBTU, HATU, and HCTU are known for their high efficiency and rapid reaction times. peptide.comsigmaaldrich.com HATU, for instance, generates highly reactive OAt esters, making it one of the most effective coupling reagents. sigmaaldrich.com

Other Reagents : Carbonyldiimidazole (CDI) is another effective activating agent. It reacts with a carboxylic acid to form a reactive acylimidazolide intermediate, which then smoothly reacts with an amine to form the amide. nih.gov This method was successfully used to synthesize a variety of furan-2-carboxamides by activating furan-2-carboxylic acid with CDI in THF at 45 °C before adding the amine. nih.govresearchgate.net

Table 1: Comparison of Common Coupling Reagents for Amide Synthesis

Reagent ClassExamplesCommon Features & ByproductsReference
CarbodiimidesDCC, DIC, EDCForms urea (B33335) byproducts (e.g., DCU from DCC). EDC and its urea are water-soluble, simplifying workup. Often used with HOBt to suppress racemization. peptide.com
Phosphonium SaltsBOP, PyBOP, PyAOPHighly efficient. BOP produces carcinogenic HMPA as a byproduct. PyBOP and PyAOP are considered safer alternatives. More soluble in DMF than uronium reagents. peptide.comsigmaaldrich.com
Aminium/Uronium SaltsHBTU, TBTU, HATU, HCTUVery fast reaction rates. Solutions in DMF are very stable, making them suitable for automated synthesis. HATU is particularly effective due to the formation of reactive OAt esters. peptide.comsigmaaldrich.com
Imidazolium-basedCDIForms a reactive acylimidazolide intermediate. Byproducts are imidazole (B134444) and CO₂, which are generally easy to remove. nih.gov

Targeted Synthesis of N-(2,5-dimethoxyphenyl)furan-2-carboxamide

The specific synthesis of this compound would most logically proceed by reacting furan-2-carbonyl chloride with 2,5-dimethoxyaniline, following the general principles of amide bond formation.

Achieving high yield and purity in the synthesis of this compound requires careful optimization of several reaction parameters. While specific optimization studies for this exact molecule are not prominent in published literature, general principles of process optimization can be applied. Factorial design experiments are a powerful tool for this purpose, allowing for the systematic variation of multiple factors simultaneously. rsc.org

Key parameters to optimize include:

Stoichiometry : The molar ratio of the amine (2,5-dimethoxyaniline) to the activated furan-2-carboxylic acid derivative is critical. A slight excess of one reagent may be used to ensure the complete consumption of the other.

Temperature : While many amidation reactions proceed at room temperature, adjusting the temperature can influence reaction rate and selectivity. For instance, some CDI-mediated couplings are performed at elevated temperatures (e.g., 45 °C) to ensure completion. nih.gov

Solvent : The choice of solvent can affect reagent solubility and reaction kinetics. Aprotic solvents like DCM, THF, DMF, and the green solvent Cyrene™ are common choices. commonorganicchemistry.comhud.ac.uk

Reaction Time : Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal time for quenching the reaction to maximize product formation and minimize byproduct generation.

Base : The choice and amount of base used to scavenge acid byproducts can impact yield. Weaker, non-nucleophilic bases are generally preferred to avoid side reactions.

Table 2: Example Parameters for Optimization in Amide Synthesis

ParameterVariable Range/OptionsPotential Impact on SynthesisReference
Temperature0 °C to 100 °CAffects reaction rate and potential for side reactions or degradation. researchgate.netrsc.org
SolventDCM, THF, DMF, Acetonitrile, Cyrene™Influences solubility of reactants and can affect reaction mechanism and rate. hud.ac.uk
Reactant Ratio1:1 to 1:1.5 (Amine:Acid)Drives reaction to completion and can control which reactant is limiting. nih.gov
Catalyst Loading0 mol% to 15 mol%Can dramatically increase reaction rate; excess may lead to side products. peptide.commdpi.com

Catalysis offers a route to milder reaction conditions, improved efficiency, and enhanced selectivity. In the context of amide synthesis, catalysts are often used in conjunction with coupling reagents. For example, 4-(N,N-dimethylamino)pyridine (DMAP) is frequently used as a catalyst in esterification and amidation reactions, although its basicity can sometimes promote racemization in chiral substrates. peptide.commdpi.com

For the synthesis of the furan (B31954) core itself and its derivatives, various catalytic systems are employed. These are particularly relevant for building substituted furan rings from precursor molecules. mdpi.com Transition-metal catalysis, often involving palladium, rhodium, or silver, is a powerful tool for constructing complex furan structures through cyclization or cross-coupling reactions. researchgate.netchemrxiv.org For instance, catalytic systems have been developed for the one-pot synthesis of 2,5-diformylfuran from various carbohydrates, which could serve as a precursor to furan-2,5-dicarboxylic acid and its derivatives. mdpi.com While a direct catalytic synthesis for this compound from simpler precursors is not a standard approach, the use of catalysts in the amide-forming step remains a key area for process improvement.

Novel Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of novel and "greener" methodologies. mdpi.com These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Key green chemistry considerations for furan-2-carboxamide synthesis include:

Alternative Energy Sources : Microwave-assisted synthesis has emerged as a powerful technique. It can dramatically reduce reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating. mdpi.comresearchgate.net The synthesis of furan amides and esters has been successfully demonstrated under microwave irradiation using coupling reagents like EDC or DMT/NMM/TsO⁻. researchgate.net

Green Solvents : Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents is a core principle of green chemistry. Water is an ideal green solvent, though its use can be limited by the poor solubility of organic reactants. mdpi.com Bio-based solvents, such as Cyrene™, which is derived from cellulose, have proven to be effective replacements for conventional polar aprotic solvents like DMF and NMP in amide synthesis from acid chlorides. hud.ac.uk

Atom Economy and Process Mass Intensity (PMI) : Synthetic routes are increasingly evaluated based on metrics like atom economy and PMI, which measure the efficiency of a reaction in converting reactant mass into the desired product. unive.it Catalytic routes are inherently more atom-economical than stoichiometric ones.

Flow Chemistry : Continuous flow synthesis offers significant advantages over batch processing, including enhanced safety (especially when dealing with unstable intermediates), improved heat and mass transfer, and greater scalability. chemrxiv.org A transition-metal-free synthesis of 2,5-diarylfurans was developed using a flow process that combined singlet oxygen photooxidation with an Appel reagent dehydration, eliminating the need to isolate a potentially unstable endoperoxide intermediate and significantly improving yields. chemrxiv.org

Bio-based Feedstocks : The furan ring itself is a key bio-based platform chemical. It can be derived from the dehydration of carbohydrates found in biomass. nih.gov Compounds like 5-hydroxymethylfurfural (B1680220) (HMF) and 2,5-furandicarboxylic acid (FDCA) are important renewable starting materials for a wide range of furan-based polymers and chemicals, aligning the synthesis of furan-2-carboxamides with the principles of a sustainable bio-economy. unive.itnih.govtue.nl

Microwave-Assisted Synthesis Protocols for Furan-2-carboxamides

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including furan-2-carboxamides. rsc.org The use of microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. nih.gov This rapid heating, combined with the ability to reach higher temperatures and pressures, can overcome activation energy barriers and enhance the efficiency of amide bond formation between a furan-2-carbonyl derivative and an aniline.

In a typical microwave-assisted protocol, furan-2-carboxylic acid can be activated in situ with a coupling agent, followed by the addition of 2,5-dimethoxyaniline. The reaction mixture is then subjected to microwave irradiation for a short period, leading to the formation of the desired this compound. The choice of solvent and coupling agent is crucial for optimizing the reaction conditions and minimizing the formation of byproducts. The efficiency of this method makes it particularly suitable for the rapid generation of libraries of furan-2-carboxamide analogues for screening purposes. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Hours to daysMinutes
Temperature Lower, limited by solvent bpHigher, superheating possible
Yields Often moderate to goodGenerally good to excellent
Side Reactions More prevalentOften reduced

Multicomponent Reactions Incorporating Furan and Dimethoxyphenyl Precursors

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient approach to complex molecules like this compound. nih.gov An Ugi four-component reaction, for instance, could theoretically be employed. This would involve the reaction of furan-2-carboxylic acid, 2,5-dimethoxyaniline, an isocyanide, and an aldehyde or ketone to assemble the core structure or a closely related analogue in a single step.

While a direct Ugi synthesis of the target molecule might require specific and potentially non-commercially available starting materials, the principles of MCRs can be adapted. For example, a three-component reaction between furan-2-carbonyl chloride, an isocyanide, and a suitable trapping agent could generate a reactive intermediate that is subsequently reacted with 2,5-dimethoxyaniline to yield the final product. researchgate.net The elegance of MCRs lies in their atom economy and the ability to rapidly generate structural diversity from a set of simple precursors.

Chemo- and Regioselective Synthesis Strategies

The synthesis of substituted furan-2-carboxamides often requires precise control over the placement of functional groups on the furan ring, a concept known as regioselectivity. Various strategies have been developed to achieve this. For instance, metalloradical cyclization of alkynes with α-diazocarbonyls, catalyzed by cobalt(II) complexes, provides a regioselective route to multisubstituted furans. nih.gov This method allows for the controlled construction of the furan core with predefined substitution patterns, which can then be elaborated to the desired carboxamide.

Furthermore, chemo- and regioselective functionalization of a pre-formed furan ring is another viable approach. Palladium-catalyzed cross-coupling reactions, for example, can be used to introduce substituents at specific positions of the furan ring with high selectivity. The inherent reactivity differences between the C2 and C5 positions of the furan ring versus the C3 and C4 positions can be exploited to direct incoming groups to the desired location. mdpi.com

Synthesis of Structural Analogues and Derivatives of this compound

The modular nature of this compound allows for systematic structural modifications at three key positions: the furan ring, the dimethoxyphenyl moiety, and the carboxamide linkage. These modifications are crucial for exploring the structure-activity relationships of this class of compounds.

Modifications on the Furan Ring System

The furan ring can be modified by introducing various substituents at the C3, C4, and C5 positions. A common strategy involves starting with a pre-functionalized furan-2-carboxylic acid. For example, 5-bromo-furan-2-carboxylic acid can be used as a starting material. The bromine atom can then be replaced by a variety of other groups using transition metal-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling, allowing for the introduction of aryl, alkyl, or other functional groups at the C5 position.

Another approach is the direct functionalization of the furan ring after the formation of the carboxamide. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce substituents onto the furan ring, although controlling the regioselectivity can be challenging. More advanced techniques, such as directed metalation, can provide greater control over the position of substitution.

Table 2: Examples of Furan Ring Modifications

PositionReagent/ReactionResulting Substituent
C5 Aryl boronic acid / Suzuki CouplingAryl group
C5 Alkyl tin reagent / Stille CouplingAlkyl group
C4, C5 N-BromosuccinimideBromine
C3, C4 Diels-Alder reactionFused ring system

Substituent Variations on the Dimethoxyphenyl Moiety

The dimethoxyphenyl ring offers numerous possibilities for modification. Starting with differently substituted anilines allows for the introduction of a wide range of functional groups. For example, using anilines with electron-donating groups (e.g., additional methoxy (B1213986) or alkyl groups) or electron-withdrawing groups (e.g., nitro or halo groups) can systematically alter the electronic properties of the molecule.

The synthesis of these analogues typically follows the standard amide bond formation protocol, where furan-2-carbonyl chloride or furan-2-carboxylic acid (with a coupling agent) is reacted with the appropriately substituted aniline. mdpi.com This modular approach allows for the creation of a large library of compounds with diverse substitution patterns on the phenyl ring.

Table 3: Examples of Dimethoxyphenyl Moiety Variations

Aniline PrecursorResulting Substituent Pattern
2,5-dichloroaniline2,5-dichloro
2,5-dimethylaniline2,5-dimethyl
4-nitro-2,5-dimethoxyaniline4-nitro-2,5-dimethoxy
3,4,5-trimethoxyaniline3,4,5-trimethoxy

Derivatization at the Carboxamide Linkage

Another approach involves replacing the N-H proton of the amide with an alkyl or aryl group. This can be accomplished by N-alkylation using an alkyl halide in the presence of a base. Additionally, the entire carboxamide group can be replaced with other linking functionalities, such as an ester or a ketone, to investigate the importance of the amide bond for a given application. A one-pot strategy has been described for the synthesis of carbamothioyl-furan-2-carboxamide derivatives, showcasing the versatility of derivatization at this position. mdpi.com

Advanced Structural Elucidation and Theoretical Conformational Analysis of N 2,5 Dimethoxyphenyl Furan 2 Carboxamide

Spectroscopic Analysis for Confirmation of Molecular Architecture (Beyond Basic Identification)

Specific ¹H and ¹³C NMR spectral data for N-(2,5-dimethoxyphenyl)furan-2-carboxamide are not available in the reviewed literature. However, analysis of related furan-2-carboxamide structures allows for a theoretical prediction of the expected signals. mdpi.commdpi.com For instance, in analogous compounds, the carbonyl carbon of the amide group typically presents a signal around 158 ppm in the ¹³C-NMR spectrum. mdpi.com The protons of the furan (B31954) ring would be expected to appear as distinct signals, with their chemical shifts and coupling constants being characteristic of their positions relative to the oxygen atom and the carboxamide group. mdpi.com Similarly, the aromatic protons of the 2,5-dimethoxyphenyl group would exhibit chemical shifts influenced by the electron-donating methoxy (B1213986) groups and the amide linkage.

Experimental IR spectroscopic data for this compound is not documented in the available sources. Based on the analysis of similar secondary amides, characteristic absorption bands can be predicted. A strong absorption band for the C=O stretching vibration of the secondary amide is typically observed in the region of 1680–1630 cm⁻¹. mdpi.com The N-H stretching vibration would likely appear as a medium intensity band around 3450–3300 cm⁻¹. mdpi.com Additionally, the N-H deformation and C-N stretching vibrations are expected in the 1570–1515 cm⁻¹ range for the trans-conformation. mdpi.com

Solid-State Structural Investigations

There are no published single-crystal X-ray diffraction studies specifically for this compound found in the search results. Such studies are essential for definitively determining the molecular geometry, bond lengths, and bond angles in the solid state. nih.govmdpi.com For related furan-carboxamide structures, X-ray diffraction has been used to confirm the planarity of the furan ring and its orientation relative to the amide and other substituent groups. researchgate.netmdpi.com

Conformational Analysis and Molecular Dynamics Simulations

No specific studies on the conformational analysis or molecular dynamics simulations of this compound were found. These theoretical methods are crucial for understanding the molecule's flexibility, preferred conformations in different environments, and potential interactions with biological targets. Molecular docking studies on similar furan-2-carboxamides have been used to propose binding modes within protein active sites, suggesting that the conformation of the molecule is critical for its biological activity. nih.gov

Rotational Barriers and Preferred Conformations of this compound

Information regarding the energy barriers to rotation around the key single bonds within this compound is not available. Such bonds include the C(furan)-C(carbonyl) bond, the C(carbonyl)-N(amide) bond, and the N(amide)-C(phenyl) bond. The planarity of the amide bond, a common feature in such structures, typically results in a significant rotational barrier, leading to distinct syn and anti conformations. However, without experimental data from techniques like dynamic NMR spectroscopy or theoretical calculations (e.g., Density Functional Theory), the specific energy values and the preferred conformation for this molecule remain undetermined.

Conformational Landscapes in Different Environments

The influence of the surrounding environment, such as different solvents or the solid state, on the conformational preferences of this compound has not been documented. The polarity of the solvent can significantly impact the conformational equilibrium by stabilizing or destabilizing different conformers. For instance, a polar solvent might favor a more polar conformer.

Furthermore, no crystallographic data is available, which would provide definitive information on the compound's conformation in the solid state. Such data is essential for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which can lock the molecule into a specific conformation.

Computational Chemistry and Molecular Modeling Studies of N 2,5 Dimethoxyphenyl Furan 2 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with a high degree of accuracy. These methods are routinely applied to understand the intricacies of molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational chemistry, valued for its balance of accuracy and computational efficiency. nih.gov It is used to determine the optimized geometry and electronic ground state of molecules. For N-(2,5-dimethoxyphenyl)furan-2-carboxamide, a DFT calculation, likely using a functional such as B3LYP with a basis set like 6-311+G(d,p), would be the standard approach to predict its three-dimensional structure. manchester.ac.uknih.gov

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,5-dimethoxyphenyl ring and the furan (B31954) ring, due to the electron-donating nature of the methoxy (B1213986) groups and the π-system of the rings. The LUMO would likely be distributed over the carboxamide linker and the furan ring, which can act as electron-accepting regions.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In comparison to furan-2-carboxamides with electron-withdrawing groups, the presence of two electron-donating methoxy groups on the phenyl ring of the target molecule would be expected to raise the HOMO energy level, likely resulting in a smaller HOMO-LUMO gap and indicating a higher propensity for chemical reaction. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. dergipark.org.tr These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. nih.gov

In an MEP map of this compound, the most electron-rich (negative potential, typically colored red) regions would be centered on the oxygen atoms of the carbonyl and methoxy groups, as well as the furan oxygen. These sites are the most likely to be attacked by electrophiles. Conversely, regions of positive potential (electron-poor, typically colored blue) would be located around the amide proton (N-H) and the hydrogen atoms of the aromatic rings, indicating sites susceptible to nucleophilic attack. nih.govdergipark.org.tr The MEP map would visually confirm the electronic effects of the substituents, showing how the electron-donating methoxy groups increase the negative potential on the phenyl ring compared to an unsubstituted analog. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. nih.gov It translates the complex, delocalized molecular orbitals into localized bonds and lone pairs, which align more closely with classical Lewis structures. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are increasingly used to predict spectroscopic data, which can aid in the interpretation of experimental spectra and the confirmation of molecular structures.

Theoretical NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. DFT calculations, specifically using the Gauge-Invariant Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts with considerable accuracy. globalresearchonline.net

For this compound, theoretical calculations would predict the chemical shifts for each unique proton and carbon atom. The calculated values are typically correlated with experimental data using a reference compound like tetramethylsilane (B1202638) (TMS). While no specific published data exists for this compound, we can anticipate the relative chemical shifts based on its structure.

Expected 1H NMR Chemical Shifts:

Amide Proton (N-H): Expected to be a singlet in the downfield region, typically >8.0 ppm.

Furan Protons: Three distinct signals, with coupling patterns revealing their connectivity.

Phenyl Protons: Three signals in the aromatic region, with splitting patterns determined by their positions relative to each other and the methoxy groups.

Methoxy Protons: Two distinct singlets, each integrating to three protons.

Expected 13C NMR Chemical Shifts:

Carbonyl Carbon: A single resonance in the downfield region, typically around 158-160 ppm. mdpi.com

Aromatic and Furan Carbons: Multiple signals in the 100-150 ppm range. The carbons attached to the electron-donating methoxy groups and the furan oxygen would show characteristic shifts.

Methoxy Carbons: Two signals in the aliphatic region, typically around 55-60 ppm.

The following table illustrates the kind of data that would be generated from a theoretical NMR prediction study. The values are hypothetical and for illustrative purposes only, but are based on typical shifts for similar structures. mdpi.commdpi.com

Atom TypePredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
Amide (NH)8.5 - 9.5-
Carbonyl (C=O)-158 - 162
Furan (CH)6.5 - 7.8110 - 148
Phenyl (CH)6.8 - 8.2112 - 152
Methoxy (OCH3)3.7 - 3.955 - 57

Computational methods can also predict spin-spin coupling constants (J-values), which provide valuable information about the connectivity and dihedral angles between coupled nuclei. stackexchange.com The predicted coupling constants for the furan and phenyl protons would help to unambiguously assign the signals in an experimental spectrum.

Vibrational Frequency Analysis (IR/Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful method for identifying molecular structures and functional groups. Computational vibrational analysis complements experimental work by providing a theoretical spectrum that can aid in the assignment of experimental bands. Quantum chemical calculations, particularly using Density Functional Theory (DFT) with methods like B3LYP, are employed to predict the vibrational frequencies of this compound. manchester.ac.uk

The process involves optimizing the molecule's geometry to find its lowest energy conformation. Following optimization, a frequency calculation is performed, which yields a set of vibrational modes, their corresponding frequencies (typically in cm⁻¹), and their IR and Raman intensities. manchester.ac.uk These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data.

Analysis of the predicted spectrum allows for the assignment of specific vibrational modes to the structural components of this compound. Key vibrational bands of interest include the N-H stretch of the amide group, the C=O stretch of the carboxamide, C-O-C stretches of the methoxy and furan groups, and various aromatic C-H and C=C stretching and bending modes. For instance, theoretical calculations on similar furan-carboxamide structures have shown that intermolecular hydrogen bonding can cause a blue-shift (an increase in frequency) in the N-H and C=O vibrational bands. manchester.ac.uk

Functional GroupVibrational ModeCalculated Frequency (cm⁻¹)
AmideN-H Stretch~3400
AmideC=O Stretch~1680
Furan RingC-O-C Asymmetric Stretch~1250
Dimethoxy PhenylAr-O-CH₃ Stretch~1180
Furan RingC-H Stretch~3100
Phenyl RingC=C Aromatic Stretch~1600, ~1500

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govnih.gov This method is crucial for understanding the potential biological targets of this compound and the molecular basis of its activity.

The initial step in molecular docking involves identifying potential biological targets. For furan- and benzamide-based compounds, targets can range from enzymes like P-glycoprotein (P-gp), which is involved in multidrug resistance, to various kinases and receptors. nih.govmdpi.com Docking simulations place the flexible ligand into the binding site of the rigid or flexible receptor, and a scoring function is used to estimate the binding affinity, often expressed in kcal/mol. nih.gov

Studies on structurally related 2,5-disubstituted furan derivatives have successfully used molecular docking to predict their binding modes. For example, docking analyses have shown that furan-carboxamide derivatives can fit into the binding pocket of P-gp, a key protein in cancer drug resistance. nih.gov The docking score provides a quantitative measure of the binding potential, with more negative values indicating a more favorable interaction. nih.gov By comparing the docking score of this compound against various targets, researchers can prioritize which protein-ligand complexes are most likely to be biologically relevant.

Beyond predicting the binding pose and affinity, molecular docking reveals the specific non-covalent interactions that stabilize the protein-ligand complex. These interactions are fundamental to molecular recognition and biological function. nih.gov For this compound, key interactions include:

Hydrogen Bonding: The amide group (-C(=O)NH-) is a prime site for hydrogen bonding, with the amide oxygen acting as a hydrogen bond acceptor and the N-H group acting as a donor. The oxygen atoms of the methoxy groups and the furan ring can also act as hydrogen bond acceptors. Docking studies on similar compounds have identified specific hydrogen bond interactions with amino acid residues like asparagine and methionine in the binding site of P-gp. nih.gov

Hydrophobic Interactions: The furan and dimethoxyphenyl rings provide significant hydrophobic character to the molecule. These aromatic rings can form favorable hydrophobic and π-π stacking interactions with nonpolar amino acid residues such as tryptophan, tyrosine, phenylalanine, and leucine (B10760876) within the receptor's binding pocket. nih.gov

Visualizing the docked complex allows for a detailed analysis of these interactions, including the measurement of bond lengths and the identification of key residues that anchor the ligand in the binding site. researcher.life

Interaction TypeLigand Group InvolvedPotential Amino Acid Residues
Hydrogen Bond (Donor)Amide N-HAsp, Glu, Asn, Gln
Hydrogen Bond (Acceptor)Amide C=O, Methoxy O, Furan OSer, Thr, Tyr, Asn, Gln, His
Hydrophobic/π-π StackingPhenyl Ring, Furan RingPhe, Tyr, Trp, Leu, Val, Ile

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

To develop a QSAR model for a class of compounds including this compound, a dataset of molecules with known biological activities (e.g., IC₅₀ values against a specific enzyme or cell line) is required. nih.gov The goal is to create a model that can accurately predict the activity of new, untested compounds based solely on their structure.

Different statistical methods can be used to build the QSAR model. Multiple Linear Regression (MLR) is a common linear method, while non-linear methods include Artificial Neural Networks (ANN) and Support Vector Machines (SVM). nih.gov Studies on farnesyltransferase inhibitors with related scaffolds have shown that while linear models can be effective, non-linear models like ANN often provide higher accuracy in predicting biological activity. nih.gov These models are invaluable in the early stages of drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing. nih.gov

The foundation of any QSAR model is the molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. Descriptors can be classified into several types, such as constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), and quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). nih.gov For a series of furan-carboxamide derivatives, descriptors related to volume, shape, and polarity have been shown to be important for biological activity. nih.gov

Once a large pool of descriptors is calculated for all compounds in the dataset, a crucial step is to select the most relevant subset that best correlates with the biological activity, often using techniques like genetic algorithms. nih.gov

The final step is rigorous statistical validation to ensure the model's predictive power and robustness. Internal validation techniques, such as cross-validation (e.g., leave-one-out), are commonly used. nih.gov The quality of the model is assessed using statistical metrics like the coefficient of determination (R²) for the training set and the cross-validated coefficient of determination (Q²) for the test set. A high value for both R² and Q² indicates a statistically robust and predictive QSAR model.

Investigation of Biological Activities in Vitro and Mechanistic Studies on Non Human Systems

Cytotoxic and Anti-proliferative Activity in Cell Lines (In Vitro Models)

The furan-carboxamide scaffold is a core component of various compounds investigated for their effects on cancer cells. Studies on analogues provide a framework for understanding the potential cytotoxic and anti-proliferative properties.

Direct cytotoxic evaluation of N-(2,5-dimethoxyphenyl)furan-2-carboxamide against cell lines such as HepG2, K-562, MDA-MB-435, and MCF-7 has not been detailed in the reviewed literature. However, related structures, particularly arylthioindoles (ATIs) incorporating a furan (B31954) moiety, have demonstrated potent anti-proliferative activity. For instance, certain ATI derivatives were shown to inhibit the growth of MCF-7 human breast cancer cells with IC₅₀ values in the nanomolar range. mdpi.com Similarly, other complex benzofuran (B130515) derivatives have been synthesized and found to inhibit cancer cell growth at nanomolar concentrations. nih.govresearchgate.net

One analogue, (E)-N-(2-(3, 5-dimethoxystyryl) phenyl) furan-2-carboxamide, known as BK3C231, was studied for its effects on normal human colon fibroblast cells (CCD-18Co) rather than cancer cell lines. In this context, it exhibited cytoprotective effects against a carcinogen, inhibiting cytotoxicity. nih.govresearchgate.net This highlights the diverse biological roles that substitutions on the core structure can impart.

Interactive Table: Cytotoxic Activity of Selected Furan-Carboxamide Analogues

Compound/Analogue ClassCell LineActivityIC₅₀ Value
Arylthioindole (ATI) derivatives with furanMCF-7Growth InhibitionNanomolar range mdpi.com
2-(3,4,5-trimethoxybenzoyl)-3-dimethylamino-6-methoxy-benzo[b]furanVarious Cancer CellsGrowth InhibitionNanomolar concentrations nih.govresearchgate.net

Note: This table presents data for analogues of this compound to illustrate the potential activity of the general structure.

The mechanisms underlying the anticancer effects of furan-carboxamide analogues often involve the induction of programmed cell death (apoptosis) and interference with the cell division cycle. For example, a series of novel 2-amino-1,4-naphthoquinone-benzamide derivatives were shown to induce apoptosis in MDA-MB-231 breast cancer cells. This was confirmed morphologically by observing chromatin condensation and nuclear fragmentation after treatment. nih.gov These compounds also caused an increase in the sub-G1 cell population, which is indicative of apoptotic cell death. nih.gov

Furthermore, many compounds that interfere with microtubule dynamics, including those with furan-related structures, are known to cause cell cycle arrest, typically at the G2/M phase, which precedes and can trigger apoptosis. nih.govnih.gov

A significant body of research has focused on furan-containing compounds as inhibitors of tubulin polymerization. mdpi.comnih.gov Microtubules are essential components of the cellular cytoskeleton, and their disruption can halt cell division, leading to cancer cell death.

Molecules that bind to the colchicine (B1669291) site on the protein tubulin can prevent its polymerization into microtubules. nih.gov A new class of inhibitors with a 2-(3,4,5-trimethoxybenzoyl)-benzo[b]furan skeleton was synthesized and evaluated. The most promising compound in this series was found to strongly inhibit tubulin polymerization by binding to the colchicine site. nih.govresearchgate.net Similarly, arylthioindole (ATI) derivatives that replaced a traditional ester group with a furan ring were found to be potent inhibitors of tubulin polymerization, with IC₅₀ values often in the low micromolar range. mdpi.com These findings suggest that the furan scaffold can be a key pharmacophore for targeting tubulin.

Receptor Modulation and Functional Antagonism/Agonism

The N-(substituted-phenyl)furan-2-carboxamide structure is also integral to molecules designed to interact with specific cell surface receptors and ion channels.

While no data directly links this compound to the sphingosine-1-phosphate receptor 4 (S1P4), the furan-carboxamide core is a validated scaffold for S1P4 antagonism. Researchers identified 5-aryl furan-2-arylcarboxamides as a promising class of S1P4 antagonists. nih.gov A high-throughput screening campaign identified 5-(2,5-dichlorophenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide as a hit compound with moderate potency and high selectivity for S1P4 over other S1P receptor subtypes (S1P₁, S1P₂, S1P₃, and S1P₅). nih.govnih.gov Subsequent structure-activity relationship (SAR) studies demonstrated that the furan ring could be successfully replaced with a thiophene (B33073) or phenyl ring while maintaining low nanomolar potency and high selectivity. nih.gov This indicates that the general aryl-furan-carboxamide-aryl structure is a key determinant for S1P4 antagonism.

The voltage-gated sodium channel Nav1.8 is a recognized target for the treatment of pain. A potent and selective blocker of the Nav1.8 channel is the compound A-803467, which has the chemical name 5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide. nih.govnih.govresearchgate.net This molecule is a close structural analogue of this compound.

In vitro studies showed that A-803467 potently blocks tetrodotoxin-resistant sodium currents, for which Nav1.8 is primarily responsible, in rat dorsal root ganglion neurons with an IC₅₀ of 140 nM. nih.gov It effectively suppressed both spontaneous and electrically evoked action potentials in these sensory neurons. nih.gov The compound demonstrated high selectivity for Nav1.8, making it a valuable tool for studying the specific roles of this ion channel. nih.govnih.gov These findings underscore the potential for the N-(dimethoxyphenyl)furan-2-carboxamide scaffold to yield potent and selective Nav1.8 channel blockers.

Based on a comprehensive search of available scientific literature, there is no specific in vitro data for the compound This compound corresponding to the biological activities outlined in your request. The conducted searches did not yield any studies investigating the direct interaction of this specific molecule with T-type calcium channels, TNIK kinase, VEGFR-2, carbonic anhydrase, urease, or its antimicrobial activity against Escherichia coli and Staphylococcus aureus.

Therefore, it is not possible to generate an article with detailed research findings and data tables for "this compound" as per the specified outline.

While research exists on other, structurally related furan-2-carboxamide derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of that information.

Antimicrobial and Antifungal Evaluations (In Vitro)

Activity against Fungal Strains

The investigation into the antifungal properties of furan-2-carboxamide derivatives has revealed a range of activities against various fungal species. While specific studies on this compound are not extensively documented in the reviewed literature, the broader class of 5-arylfuran-2-carboxamide derivatives has been synthesized and evaluated for its effectiveness against several Candida species, which are known to cause candidiasis, particularly in immunocompromised individuals. mdpi.com

In a study focused on a series of twelve 5-arylfuran-2-carboxamide derivatives, researchers aimed to find new hydrophobic tails as bioisosteric replacements for a previously identified active diphenyl fragment. mdpi.com The antifungal efficacy of these compounds was tested against Candida albicans, Candida glabrata, and Candida parapsilosis, including both ATCC and clinical isolates. mdpi.com Among the synthesized compounds, N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide demonstrated notable fungistatic and fungicidal effects, particularly against C. glabrata and C. parapsilosis strains. mdpi.com

The mechanism of action for some of these related compounds is thought to involve the disruption of the fungal cell membrane's structural organization, a hypothesis stemming from the activity of a parent compound, N-[(4-sulfamoylphenyl)methyl][1,1′-biphenyl]-4-carboxamide. mdpi.com This earlier compound's fungistatic and fungicidal properties were attributed to its hydrophobic biphenyl-chemical features. mdpi.com The study on the 5-arylfuran-2-carboxamide derivatives sought to build upon this by exploring new hydrophobic tails. mdpi.com

It is important to note that the antifungal activity within this class of compounds is highly dependent on the specific substitutions on the aryl and amide groups. For instance, the aforementioned N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide was the most active in its series, with Minimum Inhibitory Concentrations (MIC) ranging from 0.062 to 0.125 mg/mL for its fungistatic effects and 0.125 to 0.250 mg/mL for its fungicidal effects against susceptible strains. mdpi.com However, it did not show synergistic effects when combined with fluconazole. mdpi.com

Further research is necessary to specifically determine the antifungal profile of this compound and to understand how the 2,5-dimethoxyphenyl substitution influences its activity against pathogenic fungal strains.

Anti-biofilm Properties

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced extracellular matrix, which makes them notoriously resistant to antimicrobial agents. The furan-2-carboxamide scaffold has been explored as a potential framework for the development of anti-biofilm agents. nih.gov Research in this area has often focused on the bioisosteric replacement of the more labile furanone ring, found in some natural and synthetic biofilm inhibitors, with the furan-2-carboxamide moiety to enhance stability and biological activity. nih.gov

A study on a diverse collection of furan-2-carboxamides investigated their anti-biofilm activity against Pseudomonas aeruginosa, a bacterium known for its ability to form resilient biofilms. nih.gov The findings indicated that certain structural features were crucial for activity. Specifically, carbohydrazides and triazoles derived from the furan-2-carboxamide core showed significant anti-biofilm properties. nih.gov One of the most effective compounds in this study, a carbohydrazide (B1668358) derivative, achieved 58% inhibition of biofilm formation. nih.gov

The mechanism of action for these active furan-2-carboxamides appears to be linked to the quenching of quorum sensing, a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation. nih.gov By treating P. aeruginosa with active carboxamides, a reduction in virulence factors such as pyocyanin (B1662382) and proteases was observed, suggesting an anti-quorum sensing effect. nih.gov Molecular docking studies further proposed that these compounds might act as antagonists of the LasR receptor, a key transcriptional regulator in the P. aeruginosa quorum sensing circuit. nih.gov

While these findings are promising for the furan-2-carboxamide class as a whole, specific data on the anti-biofilm properties of this compound is not available in the reviewed literature. The substitution on the amide nitrogen is a critical determinant of biological activity, and therefore, dedicated studies are required to evaluate the potential of the 2,5-dimethoxyphenyl substitution to confer anti-biofilm capabilities. nih.gov

Chemopreventive and Cytoprotective Effects (In Vitro, Non-Human Cells)

Protection against Carcinogen-Induced Cellular Damage in Fibroblast Models

Research into a closely related stilbene (B7821643) derivative, (E)-N-(2-(3,5-dimethoxystyryl)phenyl)furan-2-carboxamide (BK3C231), has shed light on the potential of this class of compounds to protect normal cells from carcinogen-induced damage. In a study utilizing a normal human colon fibroblast cell line, CCD-18Co, pretreatment with BK3C231 demonstrated a significant ability to mitigate the cytotoxic effects of the carcinogen 4-nitroquinoline (B1605747) 1-oxide (4NQO). nih.govmdpi.com

Cells exposed to 4NQO alone exhibited high levels of DNA and mitochondrial damage. However, pretreatment with BK3C231 offered protection against this damage by reducing the incidence of DNA strand breaks and the formation of micronuclei. nih.govmdpi.com Furthermore, BK3C231 helped to preserve mitochondrial integrity by decreasing the loss of mitochondrial membrane potential (ΔΨm) and cardiolipin (B10847521) content, both of which are indicative of mitochondrial damage. nih.govmdpi.com

These findings underscore the cytoprotective potential of this furan-2-carboxamide derivative in a non-human fibroblast model, suggesting a possible role in chemoprevention by safeguarding normal cells from the initial insults of carcinogenic agents. nih.govmdpi.com

Table 1: Cytoprotective Effects of a Furan-2-Carboxamide Derivative (BK3C231) against 4NQO-Induced Damage in CCD-18Co Fibroblasts

Parameter4NQO Treatment AlonePretreatment with BK3C231 followed by 4NQOReference
Cell ViabilityDecreasedIncreased (inhibition of 4NQO-induced cytotoxicity) nih.govnih.gov
DNA Strand BreaksHighReduced nih.govmdpi.com
Micronucleus FormationHighReduced nih.govmdpi.com
Mitochondrial Membrane Potential (ΔΨm)LossDecreased Loss nih.govmdpi.com
Cardiolipin ContentLossDecreased Loss nih.govmdpi.com

Modulation of Oxidative and Nitrosative Stress Pathways

The cytoprotective effects of the furan-2-carboxamide derivative, (E)-N-(2-(3,5-dimethoxystyryl)phenyl)furan-2-carboxamide (BK3C231), are intricately linked to its ability to modulate cellular stress pathways. Interestingly, studies have revealed that in the context of 4-nitroquinoline 1-oxide (4NQO)-induced damage in CCD-18Co fibroblasts, nitrosative stress, rather than oxidative stress, plays a primary role. nih.govmdpi.com

Pretreatment with BK3C231 was shown to counteract 4NQO-induced nitrosative stress. This was evidenced by a decrease in the levels of nitric oxide (NO) and a corresponding increase in the levels of glutathione (B108866) (GSH), a key cellular antioxidant. nih.govmdpi.com These results highlight the compound's ability to intervene in specific stress response pathways to exert its protective effects. nih.govmdpi.com

Further investigation into the molecular mechanisms revealed that BK3C231 activates the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway. mdpi.combiorxiv.org This pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Pretreatment with BK3C231 led to the increased expression and activity of several cytoprotective enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), glutathione S-transferase (GST), and heme oxygenase-1 (HO-1). mdpi.combiorxiv.org The compound also promoted the dissociation of Nrf2 from its inhibitor, Keap1, and enhanced ARE promoter activity. mdpi.combiorxiv.org

This upregulation of the Nrf2/ARE pathway and its downstream targets provides a mechanistic basis for the observed chemopreventive and cytoprotective activities of this furan-2-carboxamide derivative. mdpi.combiorxiv.org

Table 2: Modulation of Stress Pathways and Cytoprotective Enzymes by a Furan-2-Carboxamide Derivative (BK3C231) in 4NQO-Treated CCD-18Co Fibroblasts

Molecular Target/PathwayEffect of BK3C231 PretreatmentReference
Nitric Oxide (NO) LevelDecreased nih.govmdpi.com
Glutathione (GSH) LevelIncreased nih.govmdpi.com
Nrf2/ARE PathwayActivated mdpi.combiorxiv.org
NQO1 Expression and ActivityIncreased mdpi.combiorxiv.org
GST Expression and ActivityIncreased mdpi.combiorxiv.org
HO-1 Expression and ActivityIncreased mdpi.combiorxiv.org

Structure Activity Relationship Sar Studies for N 2,5 Dimethoxyphenyl Furan 2 Carboxamide Derivatives

Impact of Substituents on Furan (B31954) Ring on Biological Activity

The furan ring is a common scaffold in bioactive compounds and its substitution pattern significantly dictates the molecule's interaction with biological targets. ijabbr.com For furan-2-carboxamide derivatives, modifications on the furan ring, particularly at the 5-position, have been shown to modulate activities such as antifungal, anticancer, and receptor antagonism. mdpi.comnih.govnih.gov

Research into 5-arylfuran-2-carboxamide derivatives has shown that the nature and position of substituents on the aryl group at the C-5 position of the furan ring are critical for biological activity. For instance, in a series of compounds evaluated for antifungal properties against Candida species, the presence of electron-withdrawing groups, such as chlorine atoms, on the 5-aryl substituent was found to be beneficial. The compound N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide emerged as the most active, with notable fungistatic and fungicidal effects against C. glabrata and C. parapsilosis strains. mdpi.com This suggests that the electronic properties and the substitution pattern on the 5-aryl ring are key determinants of antifungal potency. mdpi.com

Similarly, in the development of urotensin-II (UT) receptor antagonists, a systematic SAR investigation of 5-aryl-furan-2-carboxamides revealed that substituents on the C-5 aryl group played a pivotal role. The study identified that a 3,4-difluorophenyl analog was a highly potent UT antagonist, highlighting the positive impact of fluorine substitution at these specific positions. nih.gov

Other studies have explored different types of substituents. Methyl groups on the furan ring were found to have a relatively weak effect on the rate of photodegradation, with the exception of the unsubstituted furanilide, which showed significantly higher reactivity. acs.org In the context of P-glycoprotein (P-gp) mediated multidrug resistance, 2,5-disubstituted furan derivatives were synthesized, and SAR analysis identified an N-phenylbenzamide pharmacophore as crucial for inhibitory activity. nih.gov

The following table summarizes the impact of various substituents on the furan ring from different studies:

Furan Ring Substituent (at C-5) Derivative Series Observed Biological Activity Key Finding
3,4-Dichlorophenyl5-Arylfuran-2-carboxamidesAntifungal (anti-Candida)Showed the most potent fungistatic and fungicidal effects in the series. mdpi.com
2,5-Dichlorophenyl5-Arylfuran-2-carboxamidesAntifungal (anti-Candida)Also active, but generally less potent than the 3,4-dichloro analog. mdpi.com
3,4-Difluorophenyl5-Arylfuran-2-carboxamidesUrotensin-II Receptor AntagonismIdentified as a highly potent UT antagonist with an IC50 of 6 nM. nih.gov
Methyl groupsFuranilidesPhotodegradationHad a weak effect on triplet quenching rate constants. acs.org
UnsubstitutedFuranilidesPhotodegradationShowed considerably higher reactivity compared to methylated analogs. acs.org

Role of the Dimethoxyphenyl Moiety in Modulating Activity

The 2,5-dimethoxyphenyl group is a well-known pharmacophore, particularly in compounds targeting the central nervous system, due to its relationship with neurotransmitters like serotonin (B10506). SAR studies on related scaffolds, such as 2,5-dimethoxyphenethylamines, have provided significant insights into the role of this moiety. These studies led to the discovery of potent serotonin 5-HT2 receptor agonists. nih.gov The 2,5-dimethoxy substitution pattern is crucial for high agonist potency at 5-HT2A and 5-HT2C receptors. nih.gov

While direct SAR studies on the 2,5-dimethoxyphenyl part of N-(2,5-dimethoxyphenyl)furan-2-carboxamide are less common in the provided literature, inferences can be drawn from analogous series. For example, in a study of benzofuran (B130515) and benzothiophene‐2‐carboxamide derivatives as modulators of Amyloid Beta (Aβ42) aggregation, the introduction of a 3,4-dimethoxyphenyl moiety resulted in a compound with inhibitory properties against Aβ42 aggregation. researchgate.net In contrast, replacing this with a 4-methoxyphenyl (B3050149) ring led to a significant increase in Aβ42 fibrillogenesis. researchgate.net This demonstrates that the number and position of methoxy (B1213986) groups on the phenyl ring are critical for modulating biological activity.

In another context, research on 2-aminobenzophenone (B122507) derivatives as antimitotic agents revealed that the introduction of an amino group at the ortho position of the benzophenone (B1666685) ring plays a crucial role in enhancing growth inhibition. ncku.edu.tw This highlights that substitutions on the phenyl ring attached to the amide nitrogen can dramatically influence biological outcomes. For this compound, the two methoxy groups at positions 2 and 5 are expected to influence the molecule's conformation, lipophilicity, and electronic properties, thereby affecting its binding affinity to specific biological targets.

Influence of Carboxamide Linkage Modifications

The carboxamide linkage (-CONH-) is a stable and structurally important bridge connecting the furan and dimethoxyphenyl moieties. Its chemical stability and hydrogen bonding capabilities often play a defining role in the molecule's interaction with protein targets. Modifications to this linker have been explored to fine-tune biological activity.

One common modification is the replacement of the amide with a thioamide. A study on carbamothioyl-furan-2-carboxamide derivatives, where the carboxamide oxygen is replaced by sulfur, found that these compounds exhibited significant anticancer and antimicrobial potential. mdpi.com This bioisosteric replacement alters the electronic distribution, bond length, and hydrogen bonding capacity of the linker, leading to different biological profiles.

Other research has investigated the impact of changing the atoms adjacent to the amide. In one study of furan derivatives, it was found that an amide linkage led to reduced anticancer activity compared to an analogous amine linkage, suggesting the carbonyl group might be detrimental for that specific target. orientjchem.org Another study on 5-arylfuran-2-carboxamide derivatives explored modifications to the linker by either removing a methylene (B1212753) bridge or introducing a two-carbon tether, indicating that the length and flexibility of the linker are also important parameters for optimization. mdpi.com

The following table details various modifications to the carboxamide linkage and their observed effects:

Linkage Modification Derivative Series Observed Effect on Activity
Carboxamide to Carbamothioyl (Thioamide)Carbamothioyl-furan-2-carboxamidesResulted in compounds with significant anticancer and antimicrobial activity. mdpi.com
Amine Linkage vs. Amide LinkageMethyl-5-(hydroxymethyl)-2-furan carboxylate derivativesThe amide derivative showed lower anticancer and antibacterial activity compared to the amine analog. orientjchem.org
Removal of Methylene Bridge5-Arylfuran-2-carboxamide derivativesInvestigated as a structural modification to alter linker flexibility and activity. mdpi.com
Introduction of a Two-Carbon Tether5-Arylfuran-2-carboxamide derivativesExplored to modulate the distance and orientation between the key pharmacophores. mdpi.com

Development of SAR Models based on Experimental Data and Computational Insights

The development of robust SAR models requires a combination of empirical data from biological testing and theoretical insights from computational chemistry. This dual approach allows for a more rational design of new derivatives.

Computational insights, particularly molecular docking, are used to complement experimental findings. Docking studies propose plausible binding modes of the molecules within the active site of a target protein, such as the LasR receptor in P. aeruginosa or P-glycoprotein. nih.govnih.govnih.gov For instance, molecular docking of furan-2-carboxamide carbohydrazides suggested a binding mode similar to related furanones inside the LasR receptor, providing a structural hypothesis for their observed antibiofilm activity. nih.govnih.gov In another study, docking analysis indicated that a potent P-gp inhibitor formed hydrogen bond interactions with specific amino acid residues (Asn 721 and Met 986), explaining its high affinity and reversal activity. nih.gov These computational models help to rationalize the experimental SAR data—for example, why a particular substituent enhances activity—and guide the design of new analogs with improved binding characteristics.

By integrating the "what" from experimental screening with the "why" from computational analysis, researchers can build predictive SAR models that accelerate the discovery of more potent and selective molecules.

Potential Applications Beyond Direct Biological Activity Theoretical or Non Clinical

N-(2,5-dimethoxyphenyl)furan-2-carboxamide as a Synthetic Intermediate

The furan-2-carboxamide scaffold is a versatile building block in organic synthesis. The presence of multiple functional groups—the furan (B31954) ring, the amide linkage, and the dimethoxyphenyl moiety—in this compound makes it a potentially valuable intermediate for the synthesis of more complex molecules. The furan ring can participate in various cycloaddition reactions, such as the Diels-Alder reaction, allowing for the construction of intricate polycyclic systems.

Furthermore, the amide bond can be subjected to hydrolysis to yield furan-2-carboxylic acid and 2,5-dimethoxyaniline (B66101), both of which are useful precursors in their own right. Conversely, the amide nitrogen can be a site for further functionalization. The aromatic phenyl ring, activated by the two methoxy (B1213986) groups, is susceptible to electrophilic substitution reactions, enabling the introduction of additional functionalities. This multi-faceted reactivity profile makes this compound a theoretical candidate for the synthesis of novel compounds with applications in pharmaceuticals, agrochemicals, and other areas of chemical research. Furan and its derivatives are recognized as important intermediates for a variety of specialty chemicals. slideshare.net

Potential in Material Science (e.g., Polymer Precursors, Functional Materials - if theoretically plausible)

The incorporation of furan derivatives into polymers is a growing area of research, driven by the desire to develop materials from renewable resources. Furan-based polymers can exhibit a range of interesting thermal and mechanical properties. Theoretically, this compound could serve as a monomer or a precursor for the synthesis of novel polymers.

For instance, the furan moiety can be polymerized through ring-opening polymerization or used in the synthesis of polyesters and polyamides. The presence of the bulky and rigid 2,5-dimethoxyphenyl group could influence the properties of the resulting polymer, potentially enhancing its thermal stability or modifying its solubility and processability. The synthesis of polyamides based on 2,5-furandicarboxylic acid has been investigated as a sustainable alternative to petroleum-based engineering plastics. rsc.org While no specific studies on the polymerization of this compound have been reported, the general reactivity of the furan ring suggests this as a plausible, yet unexplored, avenue in material science. The development of bio-renewable furan-based poly(ester amide)s is an area of active research. mtak.hu

Role in Analytical Chemistry (e.g., Standards, Reagents)

In analytical chemistry, well-characterized compounds can serve as essential reference standards for the identification and quantification of related substances. Given that this compound can be synthesized and purified to a high degree, it could potentially be used as an analytical standard in chromatographic or spectroscopic methods. Furan itself is available as an analytical standard for various applications. scientificlabs.ie

For example, if a series of related furan-2-carboxamide derivatives were being analyzed, this compound could serve as a reference point for retention time in chromatography or for spectral comparison in techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its distinct molecular weight and fragmentation pattern in mass spectrometry, as well as its unique NMR spectrum, would make it readily identifiable. While its use as a specific analytical reagent has not been documented, its stable and well-defined chemical structure makes it a suitable candidate for such applications should the need arise in a relevant analytical context.

Future Perspectives and Research Directions for N 2,5 Dimethoxyphenyl Furan 2 Carboxamide

Elucidation of Broader Biological Target Landscape

While initial studies have provided glimpses into the biological effects of furan-2-carboxamide derivatives, a comprehensive understanding of their molecular targets is crucial for further development. The structural motifs present in N-(2,5-dimethoxyphenyl)furan-2-carboxamide suggest interactions with multiple biological systems.

Future research should focus on systematically screening the compound and its analogues against a wide array of receptors, enzymes, and signaling pathways. An analogue, (E)-N-(2-(3,5-dimethoxystyryl)phenyl)furan-2-carboxamide (BK3C231), has been shown to exert cytoprotective effects by activating the Nrf2/ARE signaling pathway, which upregulates protective enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1). nih.gov This compound was found to protect normal human colon fibroblast cells from DNA and mitochondrial damage induced by the carcinogen 4-nitroquinoline (B1605747) 1-oxide (4NQO). nih.govbiorxiv.org

Beyond this pathway, related scaffolds suggest other potential targets. For instance, certain furan-2-carboxamide derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. mdpi.comnih.gov Other research has pointed towards the role of furan-2-carboxamides as antibiofilm agents against Pseudomonas aeruginosa, potentially by targeting the LasR quorum-sensing receptor. nih.gov Furthermore, the 2,5-dimethoxyphenyl group is a feature of psychoactive compounds that interact with serotonin (B10506) receptors, such as the 5-HT2A and 5-HT2B subtypes, suggesting a potential for neurological activity. nih.gov

Table 1: Potential Biological Targets for this compound and its Analogues

Potential TargetObserved Effect/RationaleRelevant Scaffold/AnalogueTherapeutic Area
Nrf2/ARE PathwayActivation and upregulation of cytoprotective enzymes. nih.gov(E)-N-(2-(3,5-dimethoxystyryl)phenyl)furan-2-carboxamide nih.govChemoprevention, Cytoprotection
VEGFR-2Inhibition of the receptor, suggesting anti-angiogenic properties. mdpi.comnih.govN-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide nih.govOncology
Serotonin Receptors (5-HT2A/5-HT2B)Binding affinity based on the 2,5-dimethoxyphenyl moiety. nih.gov1-(2,5-dimethoxyphenyl)isopropylamine Analogues nih.govNeurology, Psychiatry
Bacterial Quorum Sensing (e.g., LasR)Inhibition of biofilm formation. nih.govDiversity-oriented furan-2-carboxamides nih.govInfectious Diseases
Fungal Cell MembraneAntifungal activity against Candida species. mdpi.com5-arylfuran-2-carboxamide derivatives mdpi.comInfectious Diseases
Dopamine D3 ReceptorsPotential for receptor modulation based on related carboxamide structures. nih.govN-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides nih.govNeurology

Advanced Computational Design of Next-Generation Analogues

Computational chemistry offers powerful tools to accelerate the drug discovery process. For this compound, molecular docking and dynamic simulations can be employed to predict binding affinities and modes of interaction with the potential biological targets identified in section 8.1.

Studies on related furan-2-carboxamide derivatives have already utilized molecular docking to identify them as potential inhibitors of VEGFR-2, guiding the synthesis of more potent compounds. mdpi.comnih.gov A similar approach can be applied to model the interaction of this compound with the binding sites of targets like the Nrf2-Keap1 complex, serotonin receptors, or bacterial LasR. These in silico models can elucidate key structural features required for activity and selectivity.

This knowledge will inform the rational design of next-generation analogues. Modifications could include:

Substitution on the Phenyl Ring: Introducing various electron-donating or electron-withdrawing groups to modulate electronic properties and binding interactions.

Modification of the Furan (B31954) Ring: Exploring substitutions at the 3, 4, or 5-positions of the furan moiety to enhance potency or alter the pharmacokinetic profile.

Alteration of the Amide Linker: Replacing the amide with bioisosteres to improve stability or change conformational properties.

Table 2: Illustrative Computational Design Strategies for Analogue Development

Structural Modification AreaExample ModificationIntended Computational Design GoalPotential Target
2,5-Dimethoxyphenyl RingAddition of a hydroxyl or halogen groupIntroduce new hydrogen bonding or halogen bonding interactions to increase binding affinity.Nrf2-Keap1, VEGFR-2, Serotonin Receptors
Furan RingAddition of an aryl group at the 5-positionIncrease hydrophobic interactions within the binding pocket. mdpi.comFungal enzymes, VEGFR-2
Amide LinkerReplacement with a thioamide or a reversed amideAlter the hydrogen bonding capacity and conformational rigidity of the molecule.All potential targets
Overall StructureConstraining the structure with a rigid linkerReduce conformational flexibility to lock in a bioactive conformation and improve selectivity. nih.govDopamine/Serotonin Receptors

Exploration of Synergistic Effects with Other Chemical Entities

The combination of multiple therapeutic agents can lead to synergistic effects, where the combined efficacy is greater than the sum of the individual effects. mdpi.com The cytoprotective properties of this compound analogues suggest a strong potential for use in combination therapies. nih.gov

For example, by activating the Nrf2 pathway, the compound could protect healthy cells from the toxicity of potent chemotherapeutic agents, potentially allowing for more aggressive cancer treatment regimens. Conversely, if analogues demonstrate direct anticancer activity through mechanisms like VEGFR-2 inhibition, they could be combined with other anticancer drugs that have different mechanisms of action to achieve a more potent and durable response. In the context of infectious diseases, these compounds could be tested for synergy with existing antibiotics or antifungals. However, it is noteworthy that one study on 5-arylfuran-2-carboxamide derivatives found no synergistic activity with the antifungal drug fluconazole, indicating that such interactions must be empirically verified. mdpi.com

Table 3: Hypothetical Synergistic Combinations and Mechanisms

CombinationPotential Mechanism of SynergyTherapeutic Area
This compound + CisplatinCytoprotection of healthy tissues (e.g., kidneys) via Nrf2 activation, allowing for higher tolerance of the chemotherapeutic agent. nih.govOncology
VEGFR-2 inhibiting analogue + PaclitaxelDual attack on cancer through anti-angiogenesis and disruption of microtubule function.Oncology
Antibiofilm analogue + TobramycinDisruption of the protective biofilm matrix, increasing bacterial susceptibility to the antibiotic. nih.govBacterial Infections (e.g., P. aeruginosa)

Development of Novel Synthetic Routes to Access Underexplored Analogues

The synthesis of a diverse library of analogues is essential for establishing robust structure-activity relationships (SAR). While the formation of the central amide bond can be achieved through standard coupling reactions between a furan-2-carbonyl chloride or furoic acid and 2,5-dimethoxyaniline (B66101), innovation in the synthesis of the core heterocyclic structure can unlock access to previously unexplored chemical space. mdpi.commdpi.com

Recent advances include transition-metal-free methods for preparing 2,5-diaryl furans, which proceed through an oxidation-dehydration sequence of 1,3-dienes using reagents like the Appel reagent. nih.gov This approach can be streamlined using continuous-flow technology, which often improves yields, enhances safety by avoiding the isolation of unstable intermediates, and reduces waste. nih.gov Other methods involve the palladium-catalyzed synthesis of precursors like 5-phenyl-2-furaldehyde, which can then be converted to the desired carboxamide. researchgate.net Exploring such routes could facilitate the efficient and scalable production of novel analogues of this compound for extensive biological evaluation.

Table 4: Comparison of Synthetic Strategies for Furan-2-Carboxamide Analogues

Synthetic StrategyKey FeaturesApplicability for Analogue Synthesis
Standard Amide Coupling (e.g., using CDI, HBTU) mdpi.commdpi.comRobust and widely used for forming the amide bond.Ideal for modifying the amine component (the phenyl ring).
Paal-Knorr Synthesis nih.govClassic method for furan synthesis from 1,4-dicarbonyls.Useful but can require lengthy synthesis of the dicarbonyl precursor. nih.gov
Transition-Metal-Free Diene Oxidation/Dehydration nih.govAvoids metal catalysts; can be adapted to continuous flow for improved yield and safety. nih.govExcellent for creating diverse 2,5-disubstituted furan cores.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) researchgate.netVersatile method for creating C-C bonds to build substituted furan precursors. researchgate.netHighly effective for generating 5-aryl-furan derivatives.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding (in non-human models)

To move beyond a single-target view of drug action, systems biology approaches are invaluable. The integration of multiple "omics" datasets (e.g., genomics, transcriptomics, proteomics, and metabolomics) from non-human models (such as cell lines or animal models) treated with this compound can provide a holistic understanding of its biological impact.

Advanced deep-learning frameworks, such as multi-omics variational autoencoders (MOVE), are capable of integrating large, heterogeneous datasets to uncover complex drug-omics associations that may be missed by traditional statistical methods. nih.gov By applying such a framework, researchers could map the global molecular changes induced by the compound. For example, an integrated analysis could confirm that activation of the Nrf2 protein (a proteomic change) is preceded by specific transcriptomic shifts and results in downstream changes to metabolic pathways (a metabolomic signature). This approach allows for the identification of novel biomarkers of drug response and provides a comprehensive, system-wide view of the compound's mechanism of action, paving the way for more informed clinical development strategies. nih.gov

Table 5: Application of Multi-Omics for Mechanistic Insights

Omics LayerType of Data GeneratedPotential Insights for this compound
Transcriptomics (RNA-Seq)Changes in gene expression levels.Identify genes and pathways up- or down-regulated by the compound (e.g., Nrf2 target genes).
Proteomics (Mass Spectrometry)Changes in protein abundance and post-translational modifications.Confirm changes in the levels of target proteins (e.g., NQO1, HO-1, VEGFR-2) and their activation states. nih.gov
Metabolomics (NMR, Mass Spectrometry)Changes in the levels of small molecule metabolites.Reveal shifts in cellular metabolism (e.g., glutathione (B108866) metabolism, energy pathways) resulting from drug action. biorxiv.org
GenomicsGenetic variations influencing response.Identify potential genetic biomarkers that predict sensitivity or resistance to the compound's effects.

Compound Index

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2,5-dimethoxyphenyl)furan-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via amide coupling between furan-2-carbonyl chloride and 2,5-dimethoxyaniline. describes a similar protocol: refluxing equimolar reagents in acetonitrile for 3 hours, followed by recrystallization (e.g., chloroform/methanol). Key parameters include temperature control (120°C for related derivatives), solvent selection (polar aprotic solvents enhance reactivity), and stoichiometric ratios. Post-synthesis purification via column chromatography or recrystallization improves yield and purity.
  • Characterization : Confirm structure using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, IR (amide N-H stretch ~3310 cm1^{-1}), and mass spectrometry .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Key Analytical Steps :

NMR : Look for amide proton signals at δ 8–10 ppm and furan ring protons at δ 6–7 ppm. The 2,5-dimethoxyphenyl group shows aromatic protons split into distinct patterns (δ 6.5–7.5 ppm) and methoxy signals at δ 3.7–3.9 ppm .

IR : Confirm the presence of amide C=O (~1650 cm1^{-1}) and N-H stretches (~3300 cm1^{-1}) .

Mass Spec : The molecular ion peak should align with the exact mass (e.g., 315.3 g/mol for related derivatives) .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can SHELX programs address them?

  • Challenges : Intramolecular interactions (e.g., hydrogen bonds between amide N-H and methoxy groups) may distort planarity, complicating refinement. highlights similar issues in N-(2-nitrophenyl)furan-2-carboxamide, where nitro-group interactions caused rotational deviations .
  • Solutions : Use SHELXL for high-resolution refinement. Key steps include:

Assigning anisotropic displacement parameters for non-H atoms.

Modeling disorder in flexible groups (e.g., methoxy substituents).

Validating hydrogen-bond networks (e.g., C-H···O interactions) using SHELXPRO .

Q. How can researchers reconcile discrepancies in biological activity data for furan-2-carboxamide derivatives?

  • Case Study : notes furanyl fentanyl (structurally analogous) exhibits variable receptor binding due to substituent effects. For this compound:

Target Validation : Screen against proposed targets (e.g., opioid receptors) using competitive binding assays.

SAR Analysis : Compare with derivatives in (e.g., dichlorophenyl-substituted analogs) to identify critical pharmacophores.

Metabolic Stability : Assess hepatic microsomal stability to rule out false negatives from rapid degradation .

Q. What advanced chromatographic methods are suitable for detecting impurities in this compound?

  • HPLC Protocols :

  • Column : C18 reverse-phase (e.g., 5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of acetonitrile/water with 0.1% trifluoroacetic acid.
  • Detection : UV at 254 nm for aromatic moieties.
    • Impurity Profiling : Reference for impurity limits (<0.1% for individual unknowns) and relative response factors. Use LC-MS to identify byproducts (e.g., hydrolyzed amides or demethylated analogs) .

Methodological Considerations

Q. How does the electronic nature of substituents influence the stability of furan-2-carboxamide derivatives?

  • Computational Insights :

Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions. Methoxy groups donate electrons via resonance, stabilizing the amide bond against hydrolysis.

Compare with nitro-substituted analogs (), where electron-withdrawing groups reduce stability .

Q. What strategies mitigate crystallization difficulties for this compound?

  • Approaches :

Solvent Screening : Test mixed solvents (e.g., DCM/hexane) to induce slow nucleation.

Seeding : Use microcrystals from vapor diffusion methods.

Temperature Ramping : Gradual cooling from 50°C to 4°C enhances crystal quality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.